molecular formula C6H14O6 B12394848 Dulcite-d2

Dulcite-d2

Cat. No.: B12394848
M. Wt: 184.18 g/mol
InChI Key: FBPFZTCFMRRESA-AFEYJBRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dulcite-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Dulcite molecule. This process involves the reduction of galactose to produce Dulcite, followed by the substitution of hydrogen atoms with deuterium . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dulcite-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various deuterated sugar alcohols, ketones, and aldehydes, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dulcite-d2 include:

Uniqueness

This compound is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the effects of deuterium substitution on drug metabolism and efficacy, making it a valuable tool in scientific research .

Properties

Molecular Formula

C6H14O6

Molecular Weight

184.18 g/mol

IUPAC Name

(2S,3R,4S,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1D2/m0/s1

InChI Key

FBPFZTCFMRRESA-AFEYJBRLSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.